3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2090609-36-0
VCID: VC3148785
InChI: InChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13)
SMILES: C1=CC(=CN=C1)C2=C(C=NN2)CBr
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2090609-36-0

Cat. No.: VC3148785

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine - 2090609-36-0

Specification

CAS No. 2090609-36-0
Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 3-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine
Standard InChI InChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13)
Standard InChI Key KHOFAZZBSWYIJR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(C=NN2)CBr
Canonical SMILES C1=CC(=CN=C1)C2=C(C=NN2)CBr

Introduction

Structural and Physical Properties

3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine exhibits a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.09 g/mol . Its structure consists of:

  • A pyridine ring (6-membered aromatic ring with one nitrogen atom).

  • A pyrazole ring (5-membered aromatic ring with two nitrogen atoms) substituted at the 3-position.

  • A bromomethyl group (-CH₂Br) attached to the pyrazole ring at the 4-position.

Key Structural Features

The compound’s reactivity is dominated by:

FeatureDescription
Bromomethyl groupElectrophilic site enabling nucleophilic substitution or alkylation .
Pyrazole ringElectron-deficient aromatic system facilitating cycloaddition or metal coordination .
Pyridine ringElectron-withdrawing effect due to the nitrogen atom, influencing reactivity .

The SMILES notation C1=CC=CN=C1C2=C(C=NN2)Br and InChIKey LKKNQJJSEMQTHQ-UHFFFAOYSA-N provide precise structural identification .

StepReagents/ConditionsProduct
Mitsunobu ReactionDIAD, PPh₃, 4-nitropyrazole(3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile
ReductionPd/C, H₂ (1–20 bar), THF(3R)-3-(4-amino-1H-pyrazol-1-yl)cyclopentylpropanenitrile
Sandmeyer ReactionNaNO₂, CuBr, HBr (48%), 0–5°C → 60–65°C(3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile

Though these steps target a cyclopentyl derivative, similar logic applies to pyridine-pyrazole systems.

Applications in Research and Industry

Pharmaceutical Development

The bromomethyl group enables further functionalization, making this compound a precursor for bioactive molecules. Analogous structures have been explored as:

  • Kinase Inhibitors: Brominated pyrazoles are common in JAK/STAT pathway inhibitors (e.g., ruxolitinib) .

  • Antimicrobial Agents: Pyridine-pyrazole hybrids often exhibit activity against bacterial and fungal strains.

Materials Science

The compound’s planar aromatic system may serve as a building block for:

  • Organic Electronics: Potential use in OLEDs or OPVs due to conjugated π-systems.

  • Coordination Polymers: The pyridine nitrogen and bromomethyl group can act as ligands for metal centers.

Comparative Analysis with Related Compounds

CompoundStructural DifferencesApplications
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridinePyridine core, bromomethyl at pyrazole C4Pharmaceutical intermediates, materials science
3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)pyridineChlorine instead of bromine, methyl groupModerate antimicrobial activity
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridineBromine on pyridine C3, methyl on pyrazoleKinase inhibition, antitumor research

Challenges and Future Directions

  • Synthetic Optimization:

    • Current methods for brominated pyrazoles often require harsh conditions (e.g., low temperatures for diazotization) . Greener alternatives (e.g., flow chemistry) are needed.

  • Biological Profiling:

    • Direct data on this compound’s bioactivity is limited. High-throughput screening could reveal novel therapeutic targets.

  • Material Science Potential:

    • Computational studies to predict electronic properties (e.g., HOMO/LUMO levels) would guide OLED/OPV applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator